![molecular formula C9H11ClO B12606865 1-Chloro-4-[(1R)-1-methoxyethyl]benzene CAS No. 646041-19-2](/img/structure/B12606865.png)
1-Chloro-4-[(1R)-1-methoxyethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[(1R)-1-methoxyethyl]benzene is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where a chlorine atom and a methoxyethyl group are substituted at the para positions. This compound is known for its applications in organic synthesis and various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-4-[(1R)-1-methoxyethyl]benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of chlorobenzene with 1-methoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-[(1R)-1-methoxyethyl]benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with a nucleophile, such as hydroxide ion or amine, under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Phenol derivatives or amine derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 1-Chloro-4-ethylbenzene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[(1R)-1-methoxyethyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-[(1R)-1-methoxyethyl]benzene primarily involves nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of the chloride ion . This mechanism is facilitated by the presence of electron-withdrawing groups and strong nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-methoxybenzene: Similar structure but lacks the methoxyethyl group.
1-Chloro-4-ethylbenzene: Similar structure but lacks the methoxy group.
1-Chloro-4-fluorobenzene: Similar structure but has a fluorine atom instead of the methoxyethyl group.
Uniqueness
1-Chloro-4-[(1R)-1-methoxyethyl]benzene is unique due to the presence of both chlorine and methoxyethyl groups, which confer distinct reactivity and properties. The methoxyethyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
646041-19-2 |
|---|---|
Molekularformel |
C9H11ClO |
Molekulargewicht |
170.63 g/mol |
IUPAC-Name |
1-chloro-4-[(1R)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C9H11ClO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
YLCHCCZZZCBZOS-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)Cl)OC |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


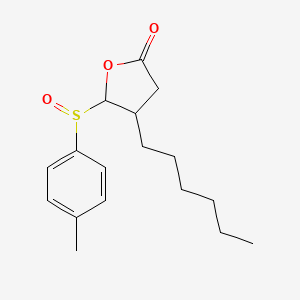
![5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B12606790.png)
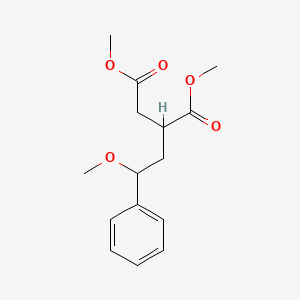
![4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine](/img/structure/B12606798.png)
![1-Hexyl-4-({2-[hexyl(dimethyl)azaniumyl]ethyl}sulfanyl)pyridin-1-ium diiodide](/img/structure/B12606804.png)
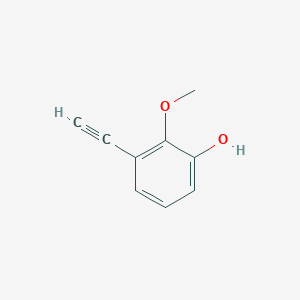

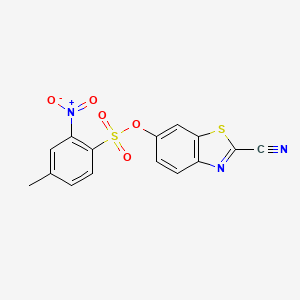

![2-[(15-Methylpentacosyl)oxy]oxane](/img/structure/B12606842.png)
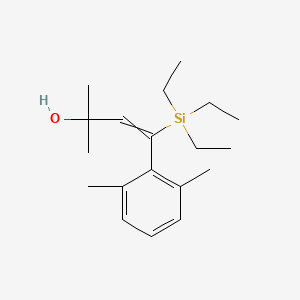
![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)


